molecular formula C22H23N3O5S B2472117 (7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034508-21-7

(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2472117
CAS No.: 2034508-21-7
M. Wt: 441.5
InChI Key: KLZLQXVWFGPVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Benzofuran and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new pyridine derivatives incorporating substituted benzothiazoles have demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, benzofuran-based 1,2,3-triazoles synthesized using click chemistry exhibited high antimicrobial activity, showcasing the potential of benzofuran derivatives in developing antimicrobial agents (Sunitha et al., 2017).

Antitumor Activity

Research into benzofuran and related compounds has also highlighted their potential in antitumor applications. Compounds such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives have been identified as potent anti-tumor agents, emphasizing the relevance of this chemical class in cancer research (Hayakawa et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural exploration of compounds with complex heterocyclic frameworks, such as benzofuran and benzothiazole derivatives, are critical for understanding their functional applications. Studies on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles provide insights into the molecular interactions and stability of these compounds, which are essential for their application in drug design and other fields (Prasad et al., 2018).

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-23-17-7-3-4-8-18(17)25(31(23,27)28)16-10-12-24(13-11-16)22(26)20-14-15-6-5-9-19(29-2)21(15)30-20/h3-9,14,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLQXVWFGPVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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